Cas no 120944-32-3 (2(3H)-Oxazolone,4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenyl-1-piperazinyl)ethyl]-)

2(3H)-Oxazolone,4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenyl-1-piperazinyl)ethyl]- structure
120944-32-3 structure
Product Name:2(3H)-Oxazolone,4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenyl-1-piperazinyl)ethyl]-
CAS No:120944-32-3
MF:C27H26FN3O2
MW:443.51265001297
CID:218259
PubChem ID:3078399
Update Time:2025-04-19

2(3H)-Oxazolone,4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenyl-1-piperazinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Oxazolone,4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenyl-1-piperazinyl)ethyl]-
    • 4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2-one
    • 120944-32-3
    • 4-(4-Fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-2(3H)-oxazolone
    • 2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-
    • BRN 1186984
    • CHEMBL307791
    • DTXSID60153086
    • Inchi: 1S/C27H26FN3O2/c28-22-13-11-21(12-14-22)26-25(33-27(32)31(26)24-9-5-2-6-10-24)15-16-29-17-19-30(20-18-29)23-7-3-1-4-8-23/h1-14H,15-20H2
    • InChI Key: ZWFICUBKYMXFCW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=C(CCN2CCN(C3C=CC=CC=3)CC2)OC(N1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 443.20108
  • Monoisotopic Mass: 443.201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 36Ų

Experimental Properties

  • Density: 1.247
  • Boiling Point: 584.6°C at 760 mmHg
  • Flash Point: 307.4°C
  • Refractive Index: 1.62
  • PSA: 36.02
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